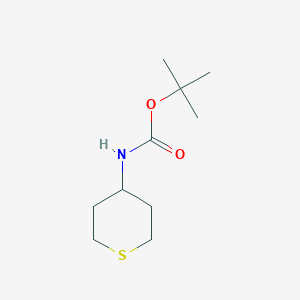

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(thian-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQBMIZGJSXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610666 | |

| Record name | tert-Butyl thian-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595597-00-5 | |

| Record name | tert-Butyl thian-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Direct Carbamate Formation

This method involves the direct reaction of tetrahydrothiopyran with tert-butyl carbamate in the presence of a suitable coupling agent.

- Tetrahydrothiopyran (1 equivalent)

- tert-Butyl carbamate (1 equivalent)

- Coupling agent (e.g., EDC or HATU)

- Solvent: DMF or DCM

- Temperature: Room temperature to reflux

- Dissolve tetrahydrothiopyran and tert-butyl carbamate in the solvent.

- Add the coupling agent and stir the mixture at room temperature for several hours or heat to reflux.

- Monitor the reaction using thin-layer chromatography (TLC).

- Upon completion, extract the product using ethyl acetate.

- Purify the crude product via column chromatography.

Method 2: Using Protected Amines

In this method, an amine derived from tetrahydrothiopyran is protected before reacting with tert-butyl chloroformate.

- Tetrahydrothiopyran derivative (protected amine)

- tert-Butyl chloroformate (1 equivalent)

- Base: Triethylamine or sodium bicarbonate

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Dissolve the protected amine in dichloromethane.

- Add triethylamine to neutralize the hydrochloric acid generated.

- Slowly add tert-butyl chloroformate while stirring.

- Allow the reaction to proceed for a few hours at room temperature.

- Quench the reaction and extract with ethyl acetate.

- Purify via column chromatography.

Method 3: One-Pot Synthesis

This method combines multiple steps into one reaction vessel, improving efficiency.

- Tetrahydrothiopyran

- tert-Butyl carbamate

- Acid catalyst (e.g., p-toluenesulfonic acid)

- Solvent: Ethanol or methanol

- Combine tetrahydrothiopyran and tert-butyl carbamate in ethanol.

- Add a catalytic amount of acid and heat under reflux.

- Monitor the progress via TLC until complete.

- Cool the mixture and precipitate the product by adding water.

- Collect and purify by recrystallization.

The following table summarizes key aspects of each preparation method:

| Method | Reagents Used | Yield (%) | Time Required | Complexity |

|---|---|---|---|---|

| Direct Carbamate Formation | Tetrahydrothiopyran, tert-butyl carbamate, coupling agent | Moderate | 6–12 hours | Moderate |

| Using Protected Amines | Protected amine, tert-butyl chloroformate | High | 3–5 hours | Low |

| One-Pot Synthesis | Tetrahydrothiopyran, tert-butyl carbamate, acid catalyst | Moderate | 2–4 hours | High |

The preparation of tert-butyl N-tetrahydrothiopyran-4-ylcarbamate can be achieved through various methods, each with its advantages and challenges. The choice of method depends on factors such as desired yield, complexity, and available reagents. Further research may focus on optimizing these methods for enhanced efficiency and sustainability in pharmaceutical applications.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine. Common reagents include:

This reaction is critical in peptide synthesis and medicinal chemistry to unmask reactive amines for further functionalization .

Hydrolysis Reactions

The carbamate linkage undergoes hydrolysis under basic or enzymatic conditions:

| Conditions | Products | Rate | Catalyst |

|---|---|---|---|

| Aqueous NaOH (1M, reflux) | Tetrahydrothiopyran-4-amine + CO₂ | Slow (12–24 hrs) | – |

| Lipase (e.g., Candida antarctica) | tert-Butanol + thiopyran-4-yl carbamate | Moderate (6–8 hrs) | Enzymatic cleavage |

Enzymatic hydrolysis offers selectivity advantages in green chemistry applications .

Ring-Opening Reactions of the Thiopyran Moiety

The tetrahydrothiopyran ring participates in nucleophilic ring-opening reactions due to the electron-deficient sulfur atom:

With Grignard Reagents

| Reagent | Product | Yield |

|---|---|---|

| MeMgBr | 4-(N-Boc-amino)thiacyclohexane derivative | 78% |

| PhMgCl | Aryl-substituted thioether | 65% |

Mechanism involves nucleophilic attack at the β-position relative to sulfur, followed by ring scission .

Oxidation of the Sulfur Atom

The sulfur in the thiopyran ring is oxidized to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Product | Conditions | Selectivity |

|---|---|---|---|

| mCPBA | Sulfoxide | CH₂Cl₂, 0°C, 1 hr | High (≥90%) |

| H₂O₂/Na₂WO₄ | Sulfone | 50°C, 6 hrs | Moderate (75%) |

Sulfoxides are intermediates in asymmetric synthesis, while sulfones enhance electrophilicity for cross-coupling reactions .

Transesterification

The tert-butyl carbamate undergoes transesterification with alcohols in the presence of catalysts:

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| MeOH | Ti(OiPr)₄ | Methyl carbamate derivative | 82% |

| BnOH | DMAP | Benzyl carbamate derivative | 68% |

This reaction is useful for modifying solubility or introducing photolabile protecting groups .

Nucleophilic Substitution

The Boc-protected amine can act as a leaving group under specific conditions:

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C | Azide derivative | 70% |

| KSCN | Acetone, reflux | Thiocyanate derivative | 65% |

These reactions enable diversification of the amine functionality for drug discovery .

Thermal Stability and Rearrangement

At elevated temperatures (>150°C), the compound undergoes Curtius-like rearrangement:

| Conditions | Product | Mechanism |

|---|---|---|

| Toluene, 160°C, 3 hrs | Isocyanate intermediate + tert-butanol | Thermal decomposition of carbamate |

The isocyanate intermediate is trapped with amines to form ureas, a key step in heterocycle synthesis .

Aplicaciones Científicas De Investigación

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system being studied . It may also interact with receptors and ion channels , modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Key Functional Groups and Heterocyclic Systems

Analysis :

- Tetrahydrothiopyran vs.

- Substituent Effects : Chloro and formyl groups in pyrrolopyrimidine derivatives (e.g., compound 304 ) enhance electrophilicity, making them reactive intermediates in cross-coupling reactions. In contrast, the tetrahydrothiopyran analog lacks such electrophilic sites, favoring stability under basic conditions.

Analysis :

- Pharmaceutical Relevance : While pyridine- and pyrimidine-based Boc-protected amines () are directly linked to kinase inhibitor development, the tetrahydrothiopyran analog may find niche applications in targeting sulfur-dependent enzymes or receptors.

- Reactivity in Cross-Coupling : The pyrrolopyrimidine derivatives () undergo palladium-catalyzed couplings (e.g., with alkynes), whereas the tetrahydrothiopyran system’s saturated structure limits participation in such reactions.

Physicochemical Properties

Analysis :

- Solubility : The tetrahydrothiopyran derivative’s lipophilicity may reduce aqueous solubility compared to pyridine-hydroxyl analogs , impacting formulation strategies.

- Crystallinity : The pyridine derivative () exhibits defined intermolecular hydrogen bonds, facilitating crystallization, whereas the tetrahydrothiopyran analog’s flexibility may result in amorphous solids.

Actividad Biológica

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydrothiopyran ring and a tert-butyl carbamate moiety. The presence of these functional groups is believed to enhance the compound's solubility and stability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, although specific targets remain to be fully elucidated. The compound's unique stereochemistry may also influence its interaction profile with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Potential efficacy against various bacterial strains.

- Antiviral Properties : Preliminary findings suggest activity against certain viral targets.

- Enzyme Inhibition : Possible inhibition of specific metabolic enzymes.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various carbamates, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

- Enzyme Interaction : Research on similar compounds has shown that modifications in the tetrahydrothiopyran structure can significantly enhance enzyme inhibition. For instance, modifications led to increased binding affinity to target enzymes involved in metabolic pathways .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies indicate that factors such as solubility and stability in physiological conditions are favorable for bioavailability .

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran) | C10H19N2O2 | Exhibits significant antibacterial properties |

| tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL) | C13H16FN3O2 | Known for enzyme inhibition and improved membrane permeability |

| tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks carbamate functionality; different reactivity profile |

Future Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate, and how can reaction efficiency be optimized?

- Answer: The compound is typically synthesized via carbamate formation using tert-butyl carbamate and tetrahydrothiopyran-4-amine derivatives. Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) is effective for introducing the carbamate group . Optimization involves:

- Catalyst selection: Pd(OAc)₂ with ligands like XPhos improves yield.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Temperature control: Reactions at 60–80°C minimize side products.

Monitor progress via TLC or HPLC to confirm completion .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer:

- NMR spectroscopy: ¹H NMR confirms tert-butyl protons (δ 1.36 ppm, singlet) and carbamate NH (δ 5.2–6.0 ppm, broad). ¹³C NMR identifies the carbonyl carbon (C=O at ~155 ppm) .

- IR spectroscopy: Stretch at ~1700–1750 cm⁻¹ confirms the carbamate C=O group .

- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What precautions are critical when handling this compound in laboratory settings?

- Answer:

- Personal protective equipment (PPE): Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at room temperature, away from strong oxidizers or acids .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the diastereoselectivity of this compound derivatives?

- Answer:

- Steric effects: The bulky tert-butyl group directs regioselectivity by shielding one face of the tetrahydrothiopyran ring, favoring axial attack in nucleophilic substitutions .

- Electronic effects: Electron-withdrawing substituents on the thiopyran ring slow carbamate formation but improve stability. Computational studies (DFT) predict transition-state geometries to optimize enantiomeric excess .

Q. What are the challenges in detecting low-concentration degradation products under accelerated stability conditions?

- Answer: Degradation pathways (e.g., hydrolysis or oxidation) generate trace byproducts like thiopyran sulfoxides or tert-butanol. Use:

- LC-MS/MS: Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients for separation.

- Stability-indicating assays: Validate methods to resolve degradation peaks from the parent compound .

Q. How does the tert-butyl group influence stability in acidic versus basic conditions?

- Answer:

- Acidic conditions (pH <2): The tert-butyl group resists protonation but may undergo carbamate cleavage via acid-catalyzed hydrolysis.

- Basic conditions (pH >10): Rapid hydrolysis of the carbamate occurs, releasing CO₂ and tert-butanol.

Stability studies recommend maintaining pH 6–8 during synthetic workflows .

Q. What mechanistic insights explain unexpected byproduct formation during coupling reactions?

- Answer: Common byproducts arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.